molecular formula C8H9BrClN3 B1529046 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1289216-16-5

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B1529046
M. Wt: 262.53 g/mol
InChI Key: KPZNGJSXLQZAIL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is a type of heterocyclic compound . Pyrrolidine, a five-membered ring with a nitrogen atom, is a common structure in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyrrolidine . For instance, 5-bromo-4-methyl-2-substituted pyrimidines with a pyrazolyl substituent in the C4 position were synthesized via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinium salt .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like 1H NMR and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and mass spectrometry .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

One notable application involves the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. Researchers Rahimizadeh, Nikpour, and Bakavoli (2007) developed a method where 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a compound closely related to the query chemical, was treated with carbon disulfide and alkyl halides to yield 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives were further modified to obtain 7-amino derivatives through reactions with secondary amines, showcasing the versatility of bromo-chloro-pyrimidine compounds in heterocyclic chemistry (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Activity

Another application is found in the development of antiviral agents. Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines substituted at the 5-position, demonstrating that these derivatives have notable inhibitory activity against retroviruses, including human immunodeficiency virus (HIV). This research illustrates the potential of bromo-chloro-pyrimidine derivatives in medicinal chemistry, particularly in the design of new antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Investigation of Regioselectivity

Research by Doulah et al. (2014) focused on the regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the production of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This study contributes to the understanding of reaction mechanisms and regioselectivity in the synthesis of pyrimidine derivatives, highlighting the utility of bromo-chloro-pyrimidine compounds in detailed chemical investigations (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely. For instance, some compounds may be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-bromo-4-chloro-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZNGJSXLQZAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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